Clecarmycin A1

Description

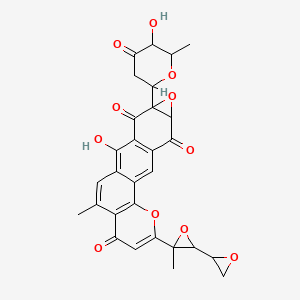

Clecarmycin A1 is a bioactive secondary metabolite classified among highly oxygenated triterpenoids and diepoxy compounds, isolated from microbial sources . It exhibits potent anti-proliferative activity against human cervical cancer cells (HeLa S3) and demonstrates anti-tumor efficacy in murine models, making it a candidate for oncology drug development. Structurally, it is characterized by multiple oxygenated functional groups and epoxy moieties, which contribute to its biological activity. Its primary mechanisms of action include induction of apoptosis, inhibition of angiogenesis, and interference with cancer cell proliferation pathways .

Properties

Molecular Formula |

C29H24O11 |

|---|---|

Molecular Weight |

548.5 g/mol |

IUPAC Name |

2-hydroxy-5-(5-hydroxy-6-methyl-4-oxooxan-2-yl)-18-methyl-14-[2-methyl-3-(oxiran-2-yl)oxiran-2-yl]-6,13-dioxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12(17),14,18-hexaene-4,8,16-trione |

InChI |

InChI=1S/C29H24O11/c1-9-4-11-12(24-19(9)14(30)6-17(38-24)28(3)26(39-28)16-8-36-16)5-13-20(22(11)33)25(35)29(27(40-29)23(13)34)18-7-15(31)21(32)10(2)37-18/h4-6,10,16,18,21,26-27,32-33H,7-8H2,1-3H3 |

InChI Key |

ABNJCNGVZLNFJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)CC(O1)C23C(O2)C(=O)C4=C(C3=O)C(=C5C=C(C6=C(C5=C4)OC(=CC6=O)C7(C(O7)C8CO8)C)C)O)O |

Synonyms |

clecarmycin A1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- This compound and C share a triterpenoid backbone but differ in side-chain modifications, which may influence bioavailability .

- Chromoxymycin’s glycosylation enhances solubility but may reduce membrane permeability compared to non-glycosylated analogs .

Mechanistic and Efficacy Profiles

Anti-Proliferative Activity

In Vivo Anti-Tumor Efficacy

| Compound | Model (Mice) | Tumor Inhibition Rate | Key Challenges |

|---|---|---|---|

| This compound | Xenograft | Significant reduction | High hepatotoxicity at elevated doses |

| Clecarmycin C (14) | Xenograft | Moderate reduction | Lower potency compared to A1 |

| Chromoxymycin (15) | Allograft | High reduction | Rapid metabolic clearance |

Notes:

- Chromoxymycin’s immune-modulatory effects may synergize with checkpoint inhibitors, though clinical data are lacking .

Clinical Potential and Challenges

- This compound: Preclinical data support further optimization for toxicity reduction. No clinical trials reported yet.

- Diaporine (11) : Early-phase trials halted due to neurotoxicity, highlighting the need for structural refinement .

- Chromoxymycin (15) : Promising pharmacokinetics in primates but requires formulation improvements for stability .

Q & A

Q. What established methodologies are used for the synthesis and purification of Clecarmycin A1?

this compound is typically synthesized via microbial fermentation using actinomycetes strains, followed by extraction and chromatographic purification. Key steps include:

- Fermentation optimization : Adjusting parameters like pH, temperature, and nutrient composition (e.g., carbon/nitrogen sources) to maximize yield .

- Purification : Sequential use of solvent partitioning, silica gel chromatography, and HPLC with UV/Vis or mass spectrometry detection to isolate the compound .

- Characterization : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural identity .

Researchers should cross-validate their protocols against peer-reviewed studies, such as those in The Journal of Antibiotics, to ensure reproducibility .

Q. What is the known mechanism of action of this compound, and how is this experimentally validated?

this compound exhibits antimicrobial activity by targeting bacterial RNA polymerase, as demonstrated through:

- In vitro inhibition assays : Measuring IC₅₀ values against purified enzymes .

- Gene knockout studies : Observing reduced efficacy in bacterial strains with RNA polymerase mutations .

- Binding affinity analyses : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions .

Contradictory results (e.g., variable potency across bacterial species) should be analyzed using standardized assay conditions and strain-specific genomic profiling .

Q. How do researchers ensure the purity and stability of this compound in experimental settings?

- Purity validation : HPLC with ≥95% purity threshold, confirmed by dual detection (e.g., UV and evaporative light scattering) .

- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via LC-MS .

- Storage protocols : Lyophilized storage at -80°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., divergent MIC values) may arise from:

Q. What strategies are recommended for optimizing this compound yield in genetically engineered strains?

- Metabolic engineering : Overexpression of biosynthetic gene clusters (e.g., clm genes) and knockout of competing pathways .

- Multivariate optimization : Design of experiments (DoE) to test interactions between factors like precursor feeding, aeration, and induction timing .

- Real-time monitoring : In-line sensors for pH, dissolved oxygen, and metabolite profiling to adjust fermentation dynamically .

Q. How can structural elucidation challenges (e.g., stereochemistry) be resolved for this compound derivatives?

- Advanced spectroscopy : 2D NMR (COSY, NOESY) and X-ray crystallography for ambiguous stereocenters .

- Computational modeling : Density functional theory (DFT) to predict NMR chemical shifts or optical rotation .

- Collaborative validation : Cross-institutional replication of structural data to minimize errors .

Q. What are the best practices for designing in vivo efficacy studies for this compound?

- Model selection : Use clinically relevant infection models (e.g., murine sepsis) with pharmacokinetic/pharmacodynamic (PK/PD) profiling .

- Dose rationale : Base dosing on in vitro MIC values and plasma protein binding studies .

- Ethical compliance : Adhere to ARRIVE guidelines for animal welfare and data transparency .

Data Interpretation and Reporting

Q. How should researchers contextualize this compound findings within existing literature?

- Comparative analysis : Use systematic reviews (e.g., PRISMA frameworks) to align results with prior studies, highlighting consensus or contradictions .

- Mechanistic hypotheses : Propose structure-activity relationships (SAR) for derivatives, supported by molecular docking simulations .

- Limitations : Explicitly discuss batch-to-batch variability or assay detection limits .

Table 1 : Key Parameters for this compound Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.